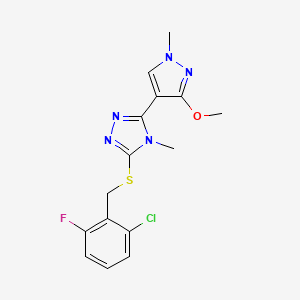

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Description

3-((2-Chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chloro-6-fluorobenzylthio group and a 3-methoxy-1-methylpyrazole moiety. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are extensively studied for their diverse applications in medicinal and materials chemistry .

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN5OS/c1-21-7-9(14(20-21)23-3)13-18-19-15(22(13)2)24-8-10-11(16)5-4-6-12(10)17/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDQLZJMCDNVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole (CAS Number: 1013775-65-9) is a novel organic molecule belonging to the triazole family. Its unique structural features, including a thioether group and a pyrazole moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 411.9 g/mol. It features a triazole ring that is substituted with a thioether and pyrazole groups, enhancing its chemical reactivity and potential pharmacological properties. The presence of halogen substituents, such as chlorine and fluorine, may also play a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines. The pyrazole moiety has been identified as essential for cytotoxic activity, with derivatives exhibiting IC50 values in the low micromolar range. Specifically, compounds with similar structures showed IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7, outperforming standard chemotherapeutic agents like doxorubicin .

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 10c | HCT-116 | 1.82 | |

| Compound 10c | MCF-7 | 2.86 | |

| Doxorubicin | HCT-116 | 5.23 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have exhibited activity against various bacterial strains, including Gram-positive and Gram-negative organisms. The presence of the thioether group may enhance interaction with microbial enzymes or cell membranes, leading to increased efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural components. The thioether linkage and the specific halogenated aromatic groups are believed to enhance lipophilicity and biological activity. A structure–activity relationship analysis indicates that modifications in the pyrazole and triazole moieties significantly influence their pharmacological profiles .

Case Studies

In one study focusing on pyrazoline derivatives, compounds similar to the target exhibited strong anti-proliferative effects against multiple cancer cell lines, confirming the importance of substituents on the pyrazole ring for enhancing anticancer activity . Another investigation evaluated the antimicrobial properties of thiazole derivatives, revealing significant activity against resistant bacterial strains, which could be extrapolated to predict similar efficacy for the target compound based on its structural similarities .

Scientific Research Applications

Preliminary studies indicate that triazole derivatives like this compound can interact with various biological targets. Notably, molecular docking studies suggest strong binding affinities to:

- Fungal cytochrome P450 enzymes : Implicated in antifungal activity.

- Enzyme active sites : Potentially involved in microbial resistance mechanisms.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties, primarily through the inhibition of ergosterol synthesis in fungi. This specific compound has shown significant binding to fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis. Studies have demonstrated that similar triazole derivatives exhibit high efficacy against various fungal strains, suggesting that structural modifications can enhance antifungal activity.

Antimicrobial Activity

In addition to antifungal properties, compounds with similar structures have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The thioether group present in this compound may enhance interactions with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Antitumor Activity

Research has indicated that triazole derivatives may possess antitumor properties. The presence of specific substituents can significantly affect the cytotoxicity against cancer cell lines. For instance, structural analogs have shown promising results against various human cancer cell lines, including breast and prostate cancers.

Comparative Biological Activities

The following table summarizes the observed biological activities of structurally similar compounds:

| Compound Name | Activity Type | Observed Efficacy |

|---|---|---|

| 1-(2-chlorophenyl)-3-(pyrazolyl)-1H-1,2,4-triazole | Antifungal | High |

| 5-(methylthio)-1H-pyrazole-4-carboxylic acid | Antimicrobial | Moderate |

| 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy...) | Antifungal | Promising (in vitro) |

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profiles of triazole derivatives. Key findings include:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s substituents distinguish it from analogous triazoles. Key comparisons include:

Halogenated Benzylthio Groups

- Target Compound: The 2-chloro-6-fluorobenzylthio group introduces steric hindrance and electronic effects due to the ortho-chloro and para-fluoro substituents. This contrasts with derivatives like 3-((4-chlorobenzyl)thio)-5-((2,2-dimethyl-3-propylcyclopropyl)methyl)-4-methyl-4H-1,2,4-triazole (6g) (), which features a para-chloro substituent.

- Fluorophenyl vs. Chlorophenyl : Compounds with fluorophenyl groups (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) in ) exhibit enhanced electronic delocalization compared to chlorophenyl analogs, influencing reactivity and intermolecular interactions .

Heteroaromatic Substituents

- The 3-methoxy-1-methylpyrazole moiety in the target compound differs from cyclopropane-containing analogs (e.g., 6g, 6h in ) or furan-substituted derivatives (e.g., 3-((4-fluorobenzyl)thio)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole in ).

Spectroscopic Characterization

- NMR and IR Data : The target compound’s 2-chloro-6-fluorobenzylthio group is expected to show distinct $^1$H NMR shifts (e.g., aromatic protons at δ 7.2–7.5 ppm) and IR stretches (C-Cl at ~750 cm$^{-1}$, C-F at ~1200 cm$^{-1}$). These differ from 6g (δ 7.3–7.4 ppm for 4-chlorobenzyl) and furan-containing analogs (C-O-C stretch at ~1250 cm$^{-1}$) .

Tabulated Comparison of Key Compounds

| Compound (Reference) | Substituents | Yield (%) | Purity (%) | Key Properties |

|---|---|---|---|---|

| Target Compound | 2-Chloro-6-fluorobenzylthio, 3-methoxy-1-methylpyrazole | N/A | N/A | High steric hindrance, electronic diversity |

| 6g [13] | 4-Chlorobenzylthio, cyclopropane | 90.5 | 96.79 | High lipophilicity (logP ~4.5) |

| 2g [7] | 2-Chloro-6-fluorobenzylthio, pyrazine | 31 | N/A | Low yield, planar structure |

| 13 [4] | Benzopyranone, fluorophenyl | 70 | N/A | Partial non-planarity, triclinic crystallization |

| 498550-90-6 [16] | 4-Fluorobenzylthio, furan | N/A | N/A | Moderate electron density, furan π-conjugation |

Q & A

Basic Research Questions

Q. How can the synthesis of this triazole-pyrazole hybrid compound be optimized for reproducibility?

- Methodological Answer : Utilize heterogeneous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent at 70–80°C for 1 hour, as demonstrated in analogous triazole syntheses . Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid. Ensure stoichiometric equivalence of reactants (e.g., substituted chlorobenzoyl chlorides and intermediates) to minimize side products .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Combine ¹H NMR (to identify methoxy, methyl, and benzyl proton environments) and FT-IR (to detect thioether bonds at ~600–700 cm⁻¹ and triazole/pyrazole ring vibrations at ~1500–1600 cm⁻¹) . Cross-validate with ¹³C NMR to resolve aromatic carbons and methyl/methoxy groups, ensuring alignment with computational predictions .

Q. What preliminary biological assays are recommended for evaluating its antimicrobial potential?

- Methodological Answer : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use triazole derivatives with fluorobenzyl groups as positive controls, as these exhibit enhanced lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can conflicting elemental analysis data (e.g., C/H/N content) be resolved during purity validation?

- Methodological Answer : Compare experimental values (e.g., 69.48% C, 5.55% H, 7.38% N) with theoretical calculations. Discrepancies may arise from incomplete crystallization or solvent retention. Re-purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and repeat combustion analysis .

Q. What mechanistic insights explain the reactivity of the thioether moiety under oxidative conditions?

- Methodological Answer : The thioether group undergoes oxidation to sulfoxide/sulfone derivatives using m-CPBA or H₂O₂. Monitor via HPLC-MS to track intermediate formation. Kinetic studies in acetonitrile at 25°C reveal a second-order dependence on oxidizing agent concentration .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of fungal CYP51 or bacterial dihydrofolate reductase. Prioritize poses where the triazole-pyrazole core interacts with catalytic residues, and the fluorobenzyl group occupies hydrophobic pockets .

Q. What strategies mitigate regioselectivity challenges during functionalization of the triazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.